molecular formula CeClHO4 B077789 Cerium(3+) perchlorate CAS No. 14017-47-1

Cerium(3+) perchlorate

Cat. No.: B077789
CAS No.: 14017-47-1
M. Wt: 240.57 g/mol
InChI Key: XKVZLRDEADGMFT-UHFFFAOYSA-N
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Description

Cerium(3+) perchlorate, also known as cerous perchlorate, is an inorganic salt with the formula Ce(ClO₄)₃. It is commonly encountered in hydrated forms, such as the hexahydrate Ce(ClO₄)₃·6H₂O or nonahydrate Ce(ClO₄)₃·9H₂O . Key properties include:

  • Coordination Structure: In aqueous solutions, Ce³⁺ is coordinated by 9–14 water molecules in its primary hydration shell, with perchlorate (ClO₄⁻) acting as a monodentate ligand .
  • Comparisons with other Ce(III) salts (e.g., chloride, nitrate) suggest it is less soluble than CeCl₃ or Ce(NO₃)₃ but more soluble than sulfates or hydroxides .
  • Applications: Used in laboratory synthesis (e.g., as a precursor for cerium oxide catalysts ) and redox studies due to its stability in acidic media .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(3+) perchlorate can be synthesized by reacting cerium(3+) oxide or cerium(3+) hydroxide with perchloric acid. The reaction typically involves dissolving cerium(3+) oxide or hydroxide in an aqueous solution of perchloric acid, followed by evaporation to obtain the crystalline product.

Industrial Production Methods: In industrial settings, this compound is often produced by the controlled reaction of cerium(3+) nitrate with perchloric acid. The process involves careful handling of perchloric acid due to its highly reactive and potentially explosive nature.

Chemical Reactions Analysis

Redox Reactions

Cerium(3+) perchlorate participates in reversible oxidation to Ce(IV), with thermodynamics and kinetics heavily influenced by environmental conditions.

Ce(III)/Ce(IV) Oxidation Potential

The standard oxidation potential of the Ce(III)-Ce(IV) couple in perchloric acid solutions has been rigorously characterized:

ParameterValue (25°C)Source
E₀ (vs. SHE)+1.70 V
ΔH (reaction enthalpy)+64.8 kJ/mol
ΔS (entropy change)−143 J/(mol·K)

The temperature dependence of the potential follows:
E(T)=E25°C+dEdT(T298)E(T)=E_{25°C}+\frac{dE}{dT}(T-298)
where dEdT=1.2mV K\frac{dE}{dT}=-1.2\,\text{mV K} in 1 M HClO₄ .

Electron Transfer Mechanism

In sulfuric acid media, Ce(III) oxidation proceeds via a two-step mechanism:

  • Ligand Exchange : Ce³+ replaces bisulfate (HSO₄⁻) with water:
    Ce HSO4 n3++mH2OCe H2m3++nHSO4\text{Ce HSO}_4\text{ }_n^{3+}+m\text{H}_2\text{O}\rightarrow \text{Ce H}_2\text{O }_m^{3+}+n\text{HSO}_4^-

  • Rate-Determining Electron Transfer :
    Ce H2m3+Ce H2m4++e\text{Ce H}_2\text{O }_m^{3+}\rightarrow \text{Ce H}_2\text{O }_m^{4+}+e^-

Kinetic parameters on platinum electrodes:

ParameterValueSource
Standard rate constant (k₀)1.43×104cm s1.43\times 10^{-4}\,\text{cm s}
Transfer coefficient (α)0.23
Activation energy (Eₐ)48.3 kJ/mol

Complexation Reactions

Ce³+ forms stable complexes with anions and organic ligands, altering its spectroscopic and redox properties.

Inner-Sphere Perchlorate Complexes

X-ray diffraction and NMR studies reveal direct Ce³+–ClO₄⁻ interactions in aqueous solutions:

  • Coordination Distance : 3.65 3.65\,\text{ } (Ce–Cl) .

  • Hydration Shell : Ce³+ retains 8–9 water molecules in its primary hydration sphere .

Carboxylate Ligand Interactions

Diglycolic acid (DGA) exhibits anomalously strong binding to Ce³+ compared to monocarboxylates:

LigandlogK (25°C)Quenching Efficiency
Acetate1.2Low
Glycolate (GLA)2.5Moderate
Diglycolate (DGA)4.8High

Fluorescence quenching occurs via static mechanisms, where non-emissive Ce³+–carboxylate complexes form . Binding strength correlates inversely with ligand acidity (pKa\text{p}K_a).

Hydration Effects

  • Primary Hydration Sphere : 8–9 H₂O molecules coordinate Ce³+ in dilute perchlorate solutions .

  • Secondary Interactions : Perchlorate anions reside in the outer sphere at 4.6 \sim 4.6\,\text{ }, influencing redox kinetics .

Solvent Exchange Rates

In bisulfate media, ligand exchange precedes electron transfer:
Exchange Rate HSO4H2[H+]1\text{Exchange Rate HSO}_4^-\leftrightarrow \text{H}_2\text{O }\propto [\text{H}^+]^{-1}
This step is pH-dependent and critical for facilitating Ce(IV) formation .

Comparative Reactivity

This compound’s reactivity differs from other lanthanide perchlorates due to its accessible +4 oxidation state:

PropertyCe(ClO₄)₃La(ClO₄)₃Nd(ClO₄)₃
Oxidation State Flexibility+3 ↔ +4+3 only+3 only
Redox ActivityHighLowLow
Thermal StabilityModerateHighHigh

Scientific Research Applications

Chemistry

Cerium(3+) perchlorate serves as a catalyst in various organic synthesis reactions. Its ability to facilitate oxidation-reduction processes makes it valuable in:

  • Catalytic Reactions : Used in chemical reactions that require oxidation or reduction.
  • Organic Synthesis : Acts as a reagent in the synthesis of complex organic molecules.

Biology

In biological research, cerium compounds have been studied for their potential therapeutic applications:

  • Antioxidant Properties : Cerium ions exhibit antioxidant properties that may mitigate oxidative stress in biological systems.
  • Wound Healing : Cerium compounds are being investigated for their applications in wound treatment, particularly when combined with silver sulfadiazine (as Flammacérium) .

Medicine

This compound has shown promise in medical applications:

  • Therapeutic Uses : Research indicates potential uses in drug delivery systems due to its interactions with biological molecules.
  • Antimicrobial Agent : Its redox properties may enhance its effectiveness as an antimicrobial agent .

Industry

In industrial applications, this compound is utilized for:

  • Material Production : It plays a role in the production of advanced materials due to its catalytic properties.
  • Chemical Mechanical Polishing : Cerium-based materials are essential in polishing processes for semiconductor manufacturing .

Case Studies

  • Wound Healing Applications :
    • A study examined the efficacy of cerium compounds in promoting wound healing when combined with traditional antimicrobial agents. Results indicated enhanced healing rates and reduced infection risks .
  • Catalytic Applications :
    • Research demonstrated the use of this compound as a catalyst in organic reactions, highlighting its efficiency in facilitating oxidation processes compared to other catalysts .

Mechanism of Action

The mechanism of action of cerium(3+) perchlorate involves its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, making it a versatile redox agent. This property allows it to participate in various chemical reactions, including oxidation-reduction processes. In biological systems, cerium can mimic calcium and interact with biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Cerium Salts

Compound Solubility Trend (20°C) Key Chemical Behavior Stability in Aqueous Media
Cerium(III) chloride ~74 g/100 mL (high) Acts as a Lewis acid catalyst in organic synthesis Hygroscopic, stable
Cerium(III) nitrate ~235 g/100 mL (very high) Oxidizing agent in acidic conditions Deliquescent, prone to hydrolysis
Cerium(III) perchlorate Moderate to high (inferred from ClO₄⁻ salts) Forms stable monodentate complexes in solution Stable but hygroscopic
Cerium(III) hydroxide ~1.58 × 10⁻²⁰ (solubility constant) Precipitates readily, insoluble Stable in neutral/basic conditions
Cerium(IV) perchlorate Low (hydrolyzes to CeO₂) Strong oxidizer; exists as dimers/polymers Unstable, releases O₂ on heating

Key Findings :

  • Ce(ClO₄)₃ is more soluble than Ce(III) hydroxides or sulfates but less soluble than CeCl₃ or Ce(NO₃)₃ due to weaker ionic interactions with the bulky ClO₄⁻ anion .
  • Unlike Ce(IV) perchlorate, which is unstable and prone to reduction, Ce(III) perchlorate maintains stability in solution, making it preferable for synthetic applications .

Comparison with Other Lanthanide Perchlorates

Compound Solubility Relative to Ce(ClO₄)₃ Oxidation State Stability Coordination Behavior
Europium(III) perchlorate Lower Eu³⁺ stable; Eu²⁺ common Similar monodentate ClO₄⁻ binding
Neodymium(3+) perchlorate Data insufficient Nd³⁺ stable (no +4 state) Likely similar to Ce(III)

Key Findings :

  • Europium(III) perchlorate exhibits lower solubility than Ce(ClO₄)₃, with Eu(III) hydroxide’s solubility constant (1.538 × 10⁻⁵) being orders of magnitude lower than Ce(III) hydroxide’s . This trend likely extends to perchlorates.

Comparison with Non-Lanthanide Perchlorates

Compound Key Differences from Ce(ClO₄)₃ Applications
Magnesium perchlorate No complex formation in solution Desiccant, non-coordinating electrolyte
Cesium perchlorate Higher thermal stability (decomposes at 250°C) Optical transmission, polymer electrolytes
Sodium perchlorate Non-coordinating, used as NIS inhibitor Reference in biological studies

Key Findings :

  • Cesium perchlorate is thermally stable and non-hygroscopic, making it suitable for high-temperature applications, whereas Ce(ClO₄)₃ is hygroscopic and less thermally robust .

Biological Activity

Overview of Cerium(3+) Perchlorate

This compound is typically encountered as a white crystalline solid and is known for its strong oxidizing properties. Cerium belongs to the lanthanide series and can exist in multiple oxidation states, primarily +3 and +4. This versatility allows this compound to participate in various redox reactions, which are crucial for its biological activity.

Synthesis Methods

This compound can be synthesized through different methods, including:

  • Reaction of cerium oxide with perchloric acid : This method yields hydrated forms of the compound.
  • Electrochemical methods : These involve the oxidation of cerium salts in the presence of perchlorates.

Antioxidant Properties

Cerium ions exhibit significant antioxidant properties , which may help mitigate oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. Studies have suggested that cerium compounds can scavenge free radicals, thereby protecting cells from damage.

Wound Healing Applications

Cerium compounds, including this compound, have been utilized in wound healing. For instance, cerium nitrate is used in combination with silver sulfadiazine as a topical treatment known as Flammacérium. The antibacterial properties of cerium ions contribute to their effectiveness in promoting wound healing by preventing infections.

Drug Delivery Systems

Research indicates that cerium compounds could play a role in drug delivery systems due to their ability to interact with biological molecules. The unique properties of cerium ions allow them to encapsulate drugs and facilitate targeted delivery to specific tissues or cells.

Case Studies

  • Anticancer Effects : A study highlighted that cerium salts might stimulate metabolism and exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanisms involved include the modulation of cellular signaling pathways and oxidative stress responses .
  • Microbial Interactions : Research on methanogenic archaea showed that exposure to perchlorates influenced gene expression related to methane production. The presence of this compound altered metabolic pathways, illustrating its impact on microbial communities .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The ability of cerium ions to switch between +3 and +4 oxidation states facilitates redox reactions that can influence cellular processes.
  • Gene Regulation : Cerium exposure has been shown to upregulate specific genes associated with metabolism and energy conservation in microbial organisms .
  • Interaction with Cellular Components : Cerium ions can interact with proteins and nucleic acids, potentially altering their functions and stability.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
Lanthanum(3+) perchlorateLa(ClO₄)₃Similar oxidation state but different lanthanide metal
Neodymium(3+) perchlorateNd(ClO₄)₃Exhibits similar redox behavior but different reactivity
Praseodymium(3+) perchloratePr(ClO₄)₃Shares similar thermal decomposition properties

This compound stands out due to its effective participation in redox reactions and its unique interaction dynamics with various ligands.

Q & A

Basic Research Questions

Q. What experimental methods are employed to determine the structural properties of Cerium(III) perchlorate in aqueous solutions?

Structural characterization of Cerium(III) perchlorate in aqueous solutions relies on X-ray scattering and nuclear magnetic resonance (NMR) spectroscopy. X-ray scattering identifies coordination shells and interatomic distances: the first Ce³⁺–O (water or perchlorate oxygen) distance is ~2.50–2.55 Å, with a second hydration shell at ~3.65 Å . ³⁵Cl NMR confirms perchlorate interactions, distinguishing monodentate ligand bonding versus ion-pairing. Data analysis involves modeling parameters such as coordination numbers (e.g., 14 total ligands, including water and perchlorate) and root-mean-square deviations in bond distances .

Q. How can researchers validate the purity and stability of Cerium(III) perchlorate solutions during synthesis?

Purity validation requires ion chromatography (IC) coupled with mass spectrometry (e.g., HPLC/ESI-MS) to detect trace anions and monitor perchlorate integrity . Stability assessments involve periodic pH measurements and spectroscopic monitoring (e.g., UV-Vis) to detect hydrolysis or precipitation. For structural consistency, cross-validate results with X-ray diffraction or extended X-ray absorption fine structure (EXAFS) to confirm hydration shell integrity .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in reported coordination numbers for Cerium(III) perchlorate hydration shells?

Coordination number discrepancies arise from methodological differences. For example, X-ray scattering may suggest a total coordination number of ~14 (including 10–12 water molecules and 2–4 monodentate perchlorate ligands), while NMR data might emphasize dynamic ligand exchange, reducing apparent coordination . To resolve this, employ hybrid models integrating both techniques and refine parameters (e.g., bond distance σ values, hydration shell occupancy) using software like LSHS . Contradictions in hydration shell distances (e.g., 2.50 Å vs. 3.00 Å) are addressed by distinguishing between first-shell (Ce–Owater) and second-shell (Ce–Operchlorate) interactions .

Q. What advanced techniques confirm the monodentate bonding mode of perchlorate to Cerium(III) in aqueous systems?

Combined ³⁵Cl NMR and X-ray pair distribution function (PDF) analysis are critical. NMR chemical shifts indicate weak ligand-field effects, consistent with monodentate bonding rather than bidentate or bridging modes . X-ray-derived radial distribution functions (RDFs) show a single Ce–Operchlorate peak at ~2.50 Å, with no evidence of shorter Ce–Cl distances (~3.6 Å), ruling out direct Ce–Cl bonding . Computational modeling (e.g., DFT) further supports monodentate geometry by optimizing ligand orientation and bond angles .

Q. How do researchers analyze ClO₄⁻–H₂O interactions in Cerium(III) perchlorate solutions?

ClO₄⁻–H₂O interactions are probed via neutron scattering and isotopic substitution (e.g., D₂O vs. H₂O) to highlight hydrogen-bonding networks. RDFs reveal OClO₄⁻–H₂O distances of ~3.00–3.65 Å, suggesting weak hydrogen bonding . Dielectric relaxation spectroscopy can quantify ion-pair lifetimes, distinguishing between bulk water and perchlorate-bound water dynamics.

Q. Methodological Challenges and Solutions

Q. What challenges arise in quantifying trace Cerium(III) perchlorate in environmental matrices, and how are they addressed?

Challenges include matrix interference (e.g., competing anions) and low analyte concentrations. Solid-phase extraction (SPE) with selective resins (e.g., quaternary ammonium-functionalized) preconcentrates perchlorate . Detection via IC-MS/MS improves sensitivity (detection limits <0.1 µg/L). For Cerium(III)-specific analysis, inductively coupled plasma mass spectrometry (ICP-MS) coupled with anion exchange separates Ce³⁺ from other cations .

Q. How are computational models optimized to simulate Cerium(III) perchlorate’s solvation dynamics?

Molecular dynamics (MD) simulations require accurate force fields for Ce³⁺–water and Ce³⁺–ClO₄⁻ interactions. Parameters are derived from EXAFS data (e.g., Ce–O distances) and ab initio calculations . Polarizable continuum models (PCMs) account for solvent effects, while hybrid QM/MM approaches model ligand exchange kinetics. Validation against experimental RDFs and NMR relaxation times ensures model accuracy .

Properties

CAS No.

14017-47-1

Molecular Formula

CeClHO4

Molecular Weight

240.57 g/mol

IUPAC Name

cerium;perchloric acid

InChI

InChI=1S/Ce.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)

InChI Key

XKVZLRDEADGMFT-UHFFFAOYSA-N

SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3]

Canonical SMILES

OCl(=O)(=O)=O.[Ce]

Key on ui other cas no.

14017-47-1

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Cerium(3+) perchlorate

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